Home > Products > Screening Compounds P18216 > N(2)-Succinylarginine
N(2)-Succinylarginine - 19914-51-3

N(2)-Succinylarginine

Catalog Number: EVT-1561367
CAS Number: 19914-51-3
Molecular Formula: C10H20N4O6
Molecular Weight: 292.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N(2)-Succinylarginine is primarily found in cyanobacteria and other nitrogen-fixing bacteria. It is classified as an acylated amino acid, specifically an N-acyl derivative of arginine. This classification highlights its role in biochemical processes related to amino acid metabolism and nitrogen utilization.

Synthesis Analysis

Methods of Synthesis

N(2)-Succinylarginine can be synthesized through various methods, primarily involving the acylation of arginine. One common method involves:

  1. Chemical Acylation: Arginine is reacted with succinic anhydride or succinyl chloride under basic conditions to form N(2)-succinylarginine.
  2. Enzymatic Methods: Specific enzymes such as succinyltransferases can catalyze the acylation process, providing a more selective and controlled synthesis route.

Technical Details

The synthesis typically requires careful control of pH and temperature to optimize yield and purity. For instance, using a buffer solution can help maintain the desired pH during the reaction, which is crucial for preventing side reactions.

Chemical Reactions Analysis

Reactions and Technical Details

N(2)-Succinylarginine undergoes several important reactions:

  1. Hydrolysis: Catalyzed by enzymes such as N-succinylarginine dihydrolase, this reaction converts N(2)-succinylarginine into N(2)-succinylornithine, ammonia, and carbon dioxide. The reaction mechanism involves water attacking the carbon atom adjacent to the nitrogen, leading to the release of ammonia and carbon dioxide .
  2. Transamination: In certain metabolic pathways, N(2)-succinylarginine can act as a substrate for transaminases, facilitating the transfer of amino groups to other substrates.
Mechanism of Action

Process and Data

The mechanism of action for N(2)-succinylarginine primarily relates to its role as a substrate in enzymatic reactions:

  • Enzymatic Hydrolysis: The enzyme N-succinylarginine dihydrolase catalyzes hydrolysis through a nucleophilic attack by water on the carbon adjacent to the nitrogen atom. This results in the formation of intermediates that eventually lead to ornithine production .
  • Role in Nitrogen Metabolism: By participating in these reactions, N(2)-succinylarginine contributes to nitrogen mobilization within bacterial systems, facilitating growth and metabolic processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its polar nature from both the amino acid backbone and carboxylic groups.

Chemical Properties

  • pKa Values: The pKa values for the carboxylic acid groups are around 4.0 and 10.5, reflecting its acidic nature.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant data includes melting point ranges and solubility metrics which are essential for practical applications in laboratory settings.

Applications

Scientific Uses

N(2)-Succinylarginine has several scientific applications:

  • Biochemical Research: Used as a substrate for studying enzyme kinetics and mechanisms related to arginine metabolism.
  • Nitrogen Fixation Studies: Important for understanding nitrogen cycling in ecological systems, particularly in cyanobacteria.
  • Potential Therapeutic Uses: Research into its role in metabolic pathways could lead to insights into treatments for metabolic disorders involving amino acids.
Structural and Biochemical Characterization of N(2)-Succinylarginine

Molecular Architecture and Isomeric Properties

IUPAC Nomenclature and Stereochemical Configuration

N(2)-Succinyl-L-arginine is systematically named as (2S)-2-(3-Carboxypropanamido)-5-guanidinopentanoic acid, reflecting its derivation from L-arginine. The "N(2)" designation specifies succinylation at the side-chain guanidino nitrogen rather than the α-amino group. Its molecular formula is C₁₀H₁₈N₄O₅, with a monoisotopic mass of 274.1277 Da [6]. The stereocenter at carbon 2 adopts an (S)-configuration, preserving the L-arginine stereochemistry essential for substrate recognition by catabolic enzymes [4] [9]. Key structural identifiers include:

Table 1: Structural Identifiers of N(2)-Succinyl-L-arginine

PropertyValue
Canonical SMILESC(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N
Isomeric SMILESC(CC@@HNC(=O)CCC(=O)O)CN=C(N)N
InChI KeyUMOXFSXIFQOWTD-UHFFFAOYSA-N
CAS Registry Number2478-02-6

The succinyl moiety (-CO-CH₂-CH₂-COO⁻) introduces a carboxylate group that significantly influences the compound’s charge distribution and solubility at physiological pH [6].

Physicochemical Properties: Solubility, pKa, and Stability

N(2)-Succinyl-L-arginine exhibits pH-dependent solubility due to multiple ionizable groups: the α-carboxyl (pKa ≈ 2.1), succinyl carboxyl (pKa ≈ 4.3), and guanidino group (pKa ≈ 12.5). This results in a zwitterionic form at neutral pH with high aqueous solubility (>50 mg/mL) . The compound is unstable under alkaline conditions (pH > 8.5), undergoing gradual hydrolysis of the succinyl-guanidino bond. Thermal degradation occurs above 60°C, necessitating storage at -20°C for long-term stability .

Table 2: Physicochemical Properties

ParameterValue/RangeCondition/Note
Molecular Weight274.27 g/mol-
Melting PointNot determinedDecomposes before melting
Solubility>50 mg/mLIn aqueous buffer (pH 7.0)
pKa Values2.1 (α-COOH)Estimated via analogy to arginine derivatives
4.3 (succinyl-COOH)
12.5 (guanidino)
Stability24 hourspH 7.0, 25°C
<1 hourpH 9.0, 25°C

Biosynthetic Pathways in Prokaryotic Systems

Enzymatic Succinylation of L-Arginine via Succinyl-CoA Transferases

In prokaryotes, N(2)-succinyl-L-arginine is biosynthesized through an energy-dependent succinyl transfer reaction. Arginine N-succinyltransferase (EC 2.3.1.-) catalyzes the condensation of L-arginine with succinyl-CoA, forming N(2)-succinyl-L-arginine and CoA-SH. This enzyme exists as a heterodimer (AruAI/AruAII) in Pseudomonas aeruginosa, encoded by the aruG and aruF genes [2]. In Escherichia coli, a homologous astA-encoded transferase performs the same function but with distinct kinetic parameters (Kₘ for arginine: 35 μM in P. aeruginosa vs. 22 μM in E. coli) [4] [7]. The reaction is irreversible and serves as the committing step for the arginine succinyltransferase (AST) catabolic pathway:

L-Arginine + Succinyl-CoA → N(2)-Succinyl-L-arginine + CoA-SH

This pathway dominates arginine catabolism under nitrogen-limited aerobic conditions, accounting for >97% of arginine utilization flux in E. coli [4].

Role of Arginine Catabolic Gene Clusters (e.g., aru Genes in Pseudomonas)

The AST pathway is genetically organized into conserved operons regulated by nitrogen availability. In P. aeruginosa, the aru cluster (aruCFGDBE) forms three transcriptional units controlled by the ArgR regulator, an AraC-type DNA-binding protein activated by arginine [2] [7]:

  • Operon 1: aruCFGDB encodes enzymes converting N(2)-succinylarginine to glutamate.
  • Operon 2: aruE specifies N-succinylglutamate desuccinylase.
  • Operon 3: aotJQMOP-argR governs arginine/ornithine transport and ArgR synthesis.

Table 3: Enzymatic Steps in the AST Pathway

GeneEnzymeReactionProduct
aruF/GArginine N-succinyltransferaseSuccinyl-CoA + L-arginine → CoA + N(2)-succinyl-L-arginineN(2)-Succinyl-L-arginine
aruDN-succinylarginine dihydrolaseN(2)-succinyl-L-arginine + 2H₂O → N(2)-succinyl-L-ornithine + 2NH₄⁺ + CO₂N(2)-Succinyl-L-ornithine
aruCN-succinylornithine aminotransferaseN(2)-succinyl-L-ornithine + α-ketoglutarate ↔ N(2)-succinyl-L-glutamate semialdehyde + L-glutamateSuccinylglutamate semialdehyde
aruBN-succinylglutamate dehydrogenaseN(2)-succinyl-L-glutamate semialdehyde + NAD⁺ → N-succinyl-L-glutamate + NADHN-succinyl-L-glutamate
aruEN-succinylglutamate desuccinylaseN-succinyl-L-glutamate → succinate + L-glutamateL-Glutamate

In E. coli, the homologous astCADBE operon is regulated by NtrC under nitrogen limitation and ArgR under arginine excess. Crystal structures of E. coli AstB (N-succinylarginine dihydrolase, PDB: 1YNH, 1YNI) reveal a homodimeric architecture with a catalytic pocket accommodating the succinyl-guanidino moiety [3] [9] [10]. Mutational studies confirm that residues Cys264 and Asn145 are essential for dihydrolase activity, hydrolyzing the substrate in two steps via a covalently bound tetrahedral intermediate [8].

Table 4: Comparative Organization of AST Pathway Genes

OrganismGene ClusterRegulatorInduction SignalUnique Features
Pseudomonas aeruginosaaruCFGDBEArgRArginine + aerobic conditionsHeterodimeric transferase (AruF/AruG)
Escherichia coliastCADBENtrC + ArgRNitrogen starvationHomodimeric transferase (AstA)
Klebsiella aerogenesastCADBENtrCNitrogen starvationLacks ArgR-mediated superinduction

Divergent pathways exist in other bacteria: Pseudomonas utilizes the arginine transaminase (ATA) pathway (aruH/aruI) as a backup under AST impairment [7], while cyanobacteria employ ArgZ dihydrolase for direct arginine-to-ornithine conversion [8]. However, the AST pathway remains evolutionarily favored in Enterobacteriaceae for nitrogen recycling due to its high ammonia yield.

Properties

CAS Number

19914-51-3

Product Name

N(2)-Succinylarginine

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid

Molecular Formula

C10H20N4O6

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C6H14N4O2.C4H6O4/c7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,5,6)(H,7,8)/t4-;/m0./s1

InChI Key

ARVOWTRWXMWQFI-WCCKRBBISA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O

Synonyms

N(2)-succinylarginine

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.